molecular formula C8H17NS B13525740 (1-(Methylthio)cyclohexyl)methanamine

(1-(Methylthio)cyclohexyl)methanamine

Cat. No.: B13525740
M. Wt: 159.29 g/mol
InChI Key: ABFHLLSPDLWJQI-UHFFFAOYSA-N
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Description

(1-(Methylthio)cyclohexyl)methanamine (CAS 1499757-62-8) is a synthetic organic compound with the molecular formula C8H17NS and a molecular weight of 159.29 . This cyclohexylmethanamine derivative is characterized by a methylthioether functional group at the one-position of the cyclohexane ring. This structure is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel analgesic and central nervous system (CNS) active compounds. Structurally, it is related to a class of compounds investigated for their improgan-like antinociceptive activity . Research into such analogs aims to develop potent, non-opioid pain relievers that act through mechanisms distinct from traditional opioid receptors. These compounds are studied for their potential to stimulate descending pain-relieving circuits in the brainstem, and cannabinoid mechanisms may be involved in their activity, although their exact molecular target often remains an area of active investigation . The this compound scaffold provides researchers with a valuable tool for structure-activity relationship (SAR) studies to further define the structural requirements for analgesics of this class and to elucidate their underlying biological mechanisms. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

(1-methylsulfanylcyclohexyl)methanamine

InChI

InChI=1S/C8H17NS/c1-10-8(7-9)5-3-2-4-6-8/h2-7,9H2,1H3

InChI Key

ABFHLLSPDLWJQI-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCCC1)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of a methylthio (-SCH3) group onto a cyclohexylmethanamine scaffold. The key steps generally include:

  • Formation of a cyclohexyl-substituted intermediate (often a cyclohexylamine or cyclohexylacetamide derivative).
  • Introduction of the methylthio group via nucleophilic substitution or addition reactions.
  • Reduction or amination steps to yield the final amine compound.

Synthesis from Cyclohexylamine and Ethyl 2-cyanoacetate

One documented approach starts with cyclohexylamine and ethyl 2-cyanoacetate, proceeding through intermediate amides and methylthio-substituted acrylamides:

  • Step 1: Synthesis of 2-cyano-N-cyclohexylacetamide by refluxing cyclohexylamine with ethyl 2-cyanoacetate in toluene at 110–115 °C for 8–15 hours. The product is isolated by filtration and washing, yielding approximately 90% pure intermediate.

  • Step 2: Conversion of 2-cyano-N-cyclohexylacetamide to 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide by treatment with carbon disulfide and methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 0–5 °C. This introduces the methylthio groups. The reaction proceeds with formation of a reddish solid disodium salt intermediate, followed by methylation.

  • Step 3: Further transformations (often multicomponent reactions with aldehydes and isonitriles) can lead to substituted heterocycles bearing the methylthio-cyclohexyl motif, which can be hydrolyzed or reduced to yield this compound or related amines.

Retrosynthetic and Synthetic Insights from Pyrimidine and Imidazo Derivatives

  • Studies on methylthio-substituted pyrimidines and imidazo derivatives show that methylthio groups can be introduced via nucleophilic substitution on halogenated precursors or by using methylthiolating agents under mild conditions.

  • For example, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates are synthesized using palladium-catalyzed coupling reactions, followed by amination steps, which could inspire analogous methods for cyclohexylamine derivatives.

Data Tables Summarizing Key Preparation Parameters

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amidation (cyclohexylamine + ethyl 2-cyanoacetate) Toluene, reflux 110–115 °C, 8–15 h ~90 Monitored by TLC; solid isolated by filtration
2 Methylthiolation (bis(methylthio)acrylamide formation) CS2, K2CO3, DMF, 0–5 °C, methyl iodide addition Not specified Formation of disodium salt intermediate; methylation step
3 Multicomponent condensation (optional for derivatives) Aldehyde, t-butyl isonitrile, etidronic acid catalyst 60–80 Yields depend on substituents; green solvent media used

Analysis of Preparation Methods

  • The first method involving cyclohexylamine and ethyl 2-cyanoacetate is robust, scalable, and provides high yields of the key intermediate amide. It is well-documented with clear reaction monitoring and product isolation procedures.

  • The methylthiolation step using carbon disulfide and methyl iodide is efficient but requires careful temperature control (0–5 °C) to avoid side reactions and to ensure formation of the methylthio groups.

  • The multicomponent reactions for further functionalization demonstrate the synthetic flexibility of the methylthio-cyclohexyl scaffold but are more complex and yield variable results depending on substituents.

  • Alternative synthetic routes via thiosemicarbazone complexes and pyrimidine intermediates provide insights into methylthio group introduction but are less direct for preparing this compound specifically.

Comprehensive Research Findings and Notes

  • The preparation methods emphasize mild reaction conditions, operational simplicity, and good yields, aligning with green chemistry principles when using solvents like methanol/water mixtures and catalysts such as etidronic acid.

  • Spectroscopic characterization (IR, 1H NMR, 13C NMR) confirms the presence of methylthio groups and the cyclohexylamine framework in intermediates and final products.

  • The methylthio group introduction is generally achieved via nucleophilic substitution of sulfur-containing reagents (CS2, methyl iodide) on cyano- or amide-functionalized cyclohexyl intermediates.

  • The robustness of these methods is supported by multiple literature sources employing similar reaction conditions and reagents, validating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylthio)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Amides and sulfonamides.

Scientific Research Applications

(1-(Methylthio)cyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amine oxidases and thiol-disulfide exchange reactions.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (1-(Methylthio)cyclohexyl)methanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thioether group can participate in redox reactions and thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The substituent on the cyclohexane ring significantly impacts the compound's physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Data Reference
[1-(2-Pyridinyl)cyclohexyl]methanamine 2-Pyridinyl C₁₂H₁₈N₂ 190.29 87% yield; ^1H NMR shows aromatic protons (δ7.08–8.62)
[1-(4-Fluorophenyl)cyclohexyl]methanamine 4-Fluorophenyl C₁₃H₁₆FN 205.28 84% yield; GC/MS m/z 109 (100%)
[1-(m-Tolyl)cyclohexyl]methanamine 3-Methylphenyl C₁₄H₂₁N 203.33 CAS 1094477-12-9; storage at room temperature
[1-(2,4-Dichlorophenyl)cyclohexyl]methanamine 2,4-Dichlorophenyl C₁₃H₁₆Cl₂N 266.18 CAS 944348-13-4; potential agrochemical applications inferred
[1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine 5-Methoxypyridin-2-yl C₁₃H₂₀N₂O 220.32 Available as dihydrochloride (460.00 €/100mg); used in receptor studies
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-Trimethoxyphenyl C₁₀H₁₅NO₃ 197.23 Hazard statements: H302, H315, H318, H335; requires careful handling

Key Observations :

  • In contrast, electron-donating groups (e.g., methyl, methoxy) improve lipophilicity, aiding membrane permeability .
  • Synthetic Yields : Derivatives with aromatic substituents (e.g., pyridinyl, fluorophenyl) exhibit high yields (~84–87%), suggesting robust synthetic routes .
  • Hazard Profiles : Compounds like (2,4,6-Trimethoxyphenyl)methanamine carry multiple hazard warnings (e.g., skin/eye irritation), whereas aliphatic-substituted analogs may pose fewer risks .

Physicochemical Properties

  • Lipophilicity : The methylthio group in (1-(Methylthio)cyclohexyl)methanamine is more lipophilic than methoxy or hydroxyl groups, likely enhancing blood-brain barrier penetration compared to analogs like [1-(5-Methoxypyridin-2-yl)cyclohexyl]methanamine .
  • Solubility : Polar substituents (e.g., pyridinyl) improve aqueous solubility, whereas halogenated or aromatic groups may reduce it .

Biological Activity

(1-(Methylthio)cyclohexyl)methanamine, a compound with potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₇H₁₅NS
  • Molecular Weight : 143.17 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological targets, particularly in the context of neuropharmacology and cancer research. The compound is hypothesized to exhibit both agonistic and antagonistic properties on various receptors due to its structural similarities to known psychoactive substances.

The exact mechanism of action remains under investigation; however, it is believed that this compound interacts with neurotransmitter receptors and may influence pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to this compound can inhibit specific kinases involved in cancer progression. A study focusing on polo-like kinase 1 (Plk1), a target in various cancers, suggests that modifications in the molecular structure can enhance inhibitory activity against Plk1 .

Table 1: Inhibitory Activity of Related Compounds Against Plk1

CompoundIC50 (μM)Mechanism of Action
Compound A4.38 ± 0.41PBD Inhibition
Compound B>50Non-specific
This compoundTBDTBD

Neuropharmacological Studies

In neuropharmacological evaluations, compounds with a methylthio group have shown enhanced binding affinity to dopamine and serotonin receptors. A study identified that substituents like methylthio significantly affect the binding efficacy of ligands targeting these receptors .

Table 2: Binding Affinity of Methylthio-Substituted Compounds

CompoundReceptor TargetBinding Affinity (nM)
Compound CD2 Receptor50
Compound D5-HT2A Receptor30
This compoundTBDTBD

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies on similar compounds indicate the importance of solubility and metabolic stability, which can significantly influence bioavailability .

Table 3: Pharmacokinetic Properties

PropertyValue
SolubilityTBD
Half-lifeTBD
Metabolic StabilityTBD

Q & A

What are the common synthetic routes for (1-(Methylthio)cyclohexyl)methanamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexyl derivatives may react with methylthiol-containing reagents under acidic or basic catalysis. Key factors include:

  • Catalyst choice : Acidic conditions (e.g., HCl) favor protonation of intermediates, while bases (e.g., K₂CO₃) deprotonate amines for nucleophilic attack .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like over-alkylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity. Yield optimization requires monitoring by TLC or HPLC .

How can NMR and mass spectrometry be employed to confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Cyclohexyl protons: δ 1.2–2.0 ppm (multiplet, 10H).
    • Methanamine CH₂: δ 2.5–3.0 ppm (singlet, 2H).
    • Methylthio (SCH₃): δ 2.1–2.3 ppm (singlet, 3H) .
  • GC/MS : Molecular ion peak at m/z 173 (base peak) and fragmentation patterns (e.g., loss of SCH₃ group at m/z 135) confirm the backbone .
  • 13C NMR : Cyclohexyl carbons (δ 20–35 ppm), methanamine carbon (δ 45–50 ppm), and SCH₃ (δ 15–18 ppm) .

What are the primary applications of this compound in materials science?

Methodological Answer:
The compound is explored as:

  • Epoxy resin curing agent : Enhances crosslinking density, leading to high glass transition temperatures (Tg > 150°C) and low viscosity (<500 cP). Curing kinetics are studied via differential scanning calorimetry (DSC) to optimize time-temperature profiles .
  • Polymer modifier : Incorporation into polyurethanes improves thermal stability (TGA data showing decomposition >300°C) and mechanical strength (tensile testing) .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Structural analogs : Subtle changes (e.g., trifluoromethyl vs. methylthio groups) alter receptor binding. Use computational docking (AutoDock Vina) to compare binding affinities to targets like serotonin receptors .
  • Assay variability : Standardize in vitro assays (e.g., IC₅₀ measurements via radioligand displacement) across labs. Cross-validate with in vivo models (e.g., rodent behavioral tests) .
  • Purity verification : High-purity samples (>98%, confirmed by HPLC) reduce off-target effects .

What advanced analytical techniques are critical for assessing the compound’s purity and stability under storage?

Methodological Answer:

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 0.1% levels. Monitor degradation products (e.g., oxidation of SCH₃ to sulfoxide) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, with periodic LC-MS analysis. Degradation kinetics follow Arrhenius models .
  • Elemental analysis : Validate C, H, N, S content (±0.3% theoretical) to confirm batch consistency .

What strategies address regioselectivity challenges in functionalizing the cyclohexyl ring of this compound?

Methodological Answer:

  • Directed C-H activation : Use Pd-catalyzed coupling with directing groups (e.g., pyridine) to install substituents at specific positions.
  • Steric control : Bulky ligands (e.g., t-Bu₃P) favor equatorial over axial substitution on the cyclohexane ring .
  • Computational modeling : DFT calculations (Gaussian 16) predict transition states to guide synthetic routes .

How can researchers explore the compound’s potential as a PET radioligand or enzyme inhibitor?

Methodological Answer:

  • Radiolabeling : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution (e.g., [¹¹C]CH₃I). Validate biodistribution in rodent PET imaging .
  • Enzyme assays : Test inhibition of monoamine oxidase (MAO) using fluorogenic substrates (e.g., kynuramine). Measure IC₅₀ values and compare to known inhibitors (e.g., selegiline) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess half-life and CYP450 interactions .

What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

  • Catalyst leaching : Use immobilized catalysts (e.g., silica-supported Pd) to prevent contamination and ensure reproducibility .
  • Chiral resolution : Employ enzymatic resolution (e.g., lipase-catalyzed ester hydrolysis) or chiral chromatography (Chiralpak AD-H column) .
  • Process monitoring : In-line FTIR tracks reaction progress and intermediates in real time .

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